molecular formula C12H7Cl3 B13850002 PCB No. 28 13C12 40 microg/mL in Isooctane

PCB No. 28 13C12 40 microg/mL in Isooctane

Cat. No.: B13850002
M. Wt: 269.45 g/mol
InChI Key: BZTYNSQSZHARAZ-WCGVKTIYSA-N
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Description

PCB No. 28 13C12 40 microg/mL in Isooctane: is a stable isotope-labeled compound used primarily as a reference material in environmental analysis and testing. It is a polychlorinated biphenyl (PCB) compound, specifically 2,4,4’-trichlorobiphenyl, labeled with carbon-13 isotopes. The compound is dissolved in isooctane, a solvent commonly used in chemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCB No. 28 13C12 involves the chlorination of biphenyl compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of PCB No. 28 13C12 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a reference material in analytical laboratories .

Chemical Reactions Analysis

Types of Reactions

PCB No. 28 13C12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PCB No. 28 13C12 is widely used in scientific research, including:

    Environmental Analysis: As a reference standard for the detection and quantification of PCBs in environmental samples.

    Chemistry: Used in studies involving the chemical behavior and reactions of PCBs.

    Biology: Employed in research on the biological effects and metabolism of PCBs.

    Medicine: Investigated for its potential health effects and toxicology.

    Industry: Utilized in quality control and assurance processes in various industries.

Mechanism of Action

The mechanism of action of PCB No. 28 13C12 involves its interaction with biological systems. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PCB No. 28 13C12 is unique due to its stable isotope labeling with carbon-13, which makes it particularly useful as a reference standard in analytical applications. This labeling allows for precise quantification and traceability in environmental and biological studies .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

269.45 g/mol

IUPAC Name

2,4-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

BZTYNSQSZHARAZ-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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